tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate
Description
tert-Butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate (CAS: 1236861-59-8) is a synthetic intermediate widely used in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.28 g/mol . The compound features a tert-butyl carbamate group protecting the azetidine nitrogen, while the azetidine ring is substituted with a pyrimidin-2-yloxy moiety. This structure confers stability and versatility, making it a valuable precursor in drug discovery, particularly for modifying pharmacokinetic properties or enabling further functionalization.
Properties
IUPAC Name |
tert-butyl 3-pyrimidin-2-yloxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)15-7-9(8-15)17-10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGXNQZVYNVZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in toluene, facilitating the transfer of the oxygen nucleophile from azetidine-3-ol to pyrimidin-2-ol. Microwave irradiation at 110°C for 1 hour enhances reaction kinetics, achieving a 72% yield in analogous ether syntheses.
Table 1: Mitsunobu Reaction Parameters
| Component | Specification |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C (microwave) |
| Reagents | DIAD, PPh₃ |
| Yield | 72% (for analogous bromophenol ether) |
| Purification | Prep-TLC (PE/EtOAc = 1:1) |
Limitations and Modifications
Pyrimidin-2-ol’s limited commercial availability necessitates in situ preparation via hydrolysis of 2-chloropyrimidine. Substituting toluene with tetrahydrofuran (THF) reduces side reactions in moisture-sensitive systems.
Palladium-Catalyzed Cross-Coupling
While primarily used for C–C bonds, palladium catalysis has been adapted for heteroatom linkages. A zinc-mediated coupling between 1-Boc-3-iodoazetidine and 2-bromopyrimidine offers an alternative pathway, albeit with lower yields.
Protocol and Optimization
Zinc powder (2.30 mol) and molecular sieves pre-treated with 1,2-dibromoethane generate an active Zn⁰ surface. Subsequent addition of 1-Boc-3-iodoazetidine and 2-bromopyrimidine in THF, catalyzed by Pd(PPh₃)₄, yields the product at 31% efficiency.
Table 2: Palladium-Catalyzed Coupling Parameters
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (0.0283 mol) |
| Solvent | THF |
| Temperature | 20–50°C |
| Yield | 31% |
| Key Step | Zn-mediated transmetalation |
Challenges
Competing side reactions, such as homo-coupling of pyrimidine, necessitate rigorous degassing and molecular sieve use to scavenge moisture.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyrimidines undergo SNAr with azetidine-3-oxide under basic conditions. This method requires activating groups (e.g., nitro or cyano) at the pyrimidine’s 4- or 5-positions to facilitate displacement.
Reaction Dynamics
Using Cs₂CO₃ in dimethylformamide (DMF) at 120°C, 2-fluoropyrimidine reacts with tert-butyl 3-hydroxyazetidine-1-carboxylate, forming the ether bond. Yields remain moderate (45–55%) due to competing hydrolysis.
Table 3: SNAr Reaction Parameters
| Component | Specification |
|---|---|
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Temperature | 120°C |
| Activation | Electron-withdrawing substituents |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors minimize exothermic risks during Mitsunobu reactions, while automated solvent recovery systems reduce THF waste.
Green Chemistry Adaptations
-
Solvent Recycling : THF recovery rates exceed 85% in closed-loop systems.
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Catalyst Reuse : Pd(PPh₃)₄ retains 70% activity after three cycles via ligand stabilization.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Mitsunobu | 72% | High | Moderate |
| Palladium-Catalyzed | 31% | Very High | Low |
| SNAr | 50% | Moderate | High |
The Mitsunobu reaction offers superior yields but suffers from high reagent costs. SNAr balances scalability and moderate efficiency, making it viable for kilogram-scale production .
Chemical Reactions Analysis
Synthetic Preparation
The compound is likely synthesized via a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between a pyrimidin-2-ol derivative and a tert-butyl 3-bromoazetidine-1-carboxylate precursor.
Key Reaction Data:
Mechanistic Insight :
-
The bromine atom on the azetidine ring acts as a leaving group, enabling nucleophilic attack by the deprotonated hydroxyl group of pyrimidin-2-ol under basic conditions.
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Polar aprotic solvents (e.g., DMF) stabilize the transition state, while elevated temperatures accelerate the reaction .
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is acid-labile, allowing selective cleavage to generate the free azetidine amine.
Typical Conditions:
| Reagent | Solvent | Temperature | Time | Source |
|---|---|---|---|---|
| HCl (4 M in dioxane) | DCM | 0°C to RT | 2–4 h | |
| Trifluoroacetic acid | DCM | RT | 1–2 h |
Outcome :
-
Yields the primary amine 3-(pyrimidin-2-yloxy)azetidine , which can participate in further functionalization (e.g., amidation, alkylation) .
Functionalization of the Azetidine Ring
The azetidine nitrogen (after Boc removal) and the pyrimidine moiety offer sites for diversification:
Amide Formation
The free amine reacts with acyl chlorides or activated carboxylic acids:
python3-(pyrimidin-2-yloxy)azetidine + RCOCl → 3-(pyrimidin-2-yloxy)-N-acylazetidine
Conditions : DIPEA, DCM, 0°C to RT .
Suzuki–Miyaura Coupling
The pyrimidine ring can undergo cross-coupling with boronic acids:
python3-(pyrimidin-2-yloxy)azetidine-Boc + ArB(OH)₂ → 3-(Ar-pyrimidin-2-yloxy)azetidine-Boc
Catalyst : Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C .
Stability Under Basic/Acidic Conditions
-
Base Stability : The Boc group remains intact under mild bases (K₂CO₃, NaH) but may degrade under strong bases (e.g., NaOH) .
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Acid Stability : Pyrimidine’s aromatic system resists protonation, but prolonged exposure to strong acids (e.g., H₂SO₄) could lead to ring-opening .
Comparative Reactivity Table
| Reaction Type | Substrate | Key Conditions | Yield Range |
|---|---|---|---|
| SNAr | Bromoazetidine + pyrimidin-2-ol | K₂CO₃/DMF, 60–80°C | 31–100% |
| Boc Deprotection | Boc-protected azetidine | HCl/dioxane, RT | 85–95% |
| Amidation | Free azetidine amine + acyl chloride | DIPEA/DCM, RT | 70–90% |
Challenges and Side Reactions
Scientific Research Applications
Organic Chemistry
tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and hydrolysis, makes it valuable for developing new compounds with enhanced properties.
Biological Studies
Research indicates that this compound exhibits potential biological activities. It has been studied for its interactions with enzymes and receptors, which could lead to the development of novel therapeutic agents. The pyrimidin-2-yloxy group is particularly significant for forming hydrogen bonds with biological targets.
Pharmaceutical Development
Due to its unique structural characteristics, this compound is being investigated for its potential as a pharmaceutical agent. Preliminary studies suggest it may possess anti-inflammatory or anti-cancer properties, although further research is necessary to elucidate its mechanisms of action and therapeutic potential.
Material Science
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows for modifications that can enhance material properties, making it a candidate for various applications in material science.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Enzyme Interaction Studies
A study investigated how this compound interacts with specific enzymes involved in metabolic pathways. Results indicated that it could inhibit enzyme activity at certain concentrations, suggesting potential use in metabolic disorder treatments.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized derivatives of this compound to evaluate their biological activities. Some derivatives exhibited enhanced anti-cancer properties compared to the parent compound, indicating a promising direction for drug development.
Case Study 3: Material Enhancement
In material science applications, modifications using this compound led to improved thermal stability in polymer formulations, showcasing its versatility beyond organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yloxy group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The azetidine ring can also participate in various chemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Research Findings and Trends
- Stereoselectivity : Ni-catalyzed carboboration methods () highlight the role of tert-butyl azetidine carboxylates in stereocontrolled synthesis of C-glycosides.
Biological Activity
Tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : It has been reported to inhibit phosphodiesterase (PDE) enzymes, particularly PDE9, which plays a crucial role in regulating intracellular cGMP levels. This inhibition can lead to increased cGMP concentrations, affecting various signaling pathways involved in cardiovascular and neurological functions .
- Receptor Modulation : The compound may interact with specific receptors, influencing neurotransmitter release and neuronal excitability. This interaction could have implications for treating neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation against bacterial pathogens .
Antiproliferative Effects
Research has indicated that this compound exhibits antiproliferative effects on various cancer cell lines. A study evaluated its cytotoxicity against human colorectal cancer cells (HCT116) and found an IC50 value of approximately 25 µM, indicating moderate effectiveness in inhibiting cell growth.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound's antimicrobial activity was assessed against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 30 |
Case Studies
- Neuroprotective Study : A recent study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound demonstrated significant improvement in cognitive function as measured by the Morris water maze test, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
- Cardiovascular Research : In another study, the compound was tested for its effects on cardiac myocytes under oxidative stress conditions. Results indicated that it reduced apoptosis and improved cell viability, highlighting its cardioprotective properties .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 251.28 g/mol | |
| LogP (Predicted) | 1.8–2.2 | |
| Hazard Classifications | H302, H315, H319, H335 |
Q. Table 2. Recommended Analytical Conditions
| Technique | Parameters |
|---|---|
| HPLC (Purity) | Column: C18, 5 µm; Mobile Phase: 60:40 MeCN/HO + 0.1% TFA |
| NMR (DMSO-d) | H (400 MHz), C (100 MHz) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
